molecular formula C8H15NO2 B12874813 1-(2-Ethoxypyrrolidin-1-yl)ethanone CAS No. 69001-11-2

1-(2-Ethoxypyrrolidin-1-yl)ethanone

Cat. No.: B12874813
CAS No.: 69001-11-2
M. Wt: 157.21 g/mol
InChI Key: FIVVIEYXCYDSHJ-UHFFFAOYSA-N
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Description

1-(2-Ethoxypyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C8H15NO2 It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxypyrrolidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-ethoxypyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxypyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Ethoxypyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It serves as a precursor in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Methoxypyrrolidin-1-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Hydroxypyrrolidin-1-yl)ethanone: Contains a hydroxyl group instead of an ethoxy group.

Uniqueness: 1-(2-Ethoxypyrrolidin-1-yl)ethanone is unique due to its specific ethoxy substitution, which can influence its reactivity and interactions compared to its analogs. This uniqueness makes it valuable for certain applications where the ethoxy group provides specific advantages in terms of solubility, reactivity, or biological activity.

Properties

CAS No.

69001-11-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(2-ethoxypyrrolidin-1-yl)ethanone

InChI

InChI=1S/C8H15NO2/c1-3-11-8-5-4-6-9(8)7(2)10/h8H,3-6H2,1-2H3

InChI Key

FIVVIEYXCYDSHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCN1C(=O)C

Origin of Product

United States

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